N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
描述
N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as CEM-102, is a novel antibiotic that belongs to the class of macrolides. It was first synthesized in 2008 by Cempra Pharmaceuticals for the treatment of bacterial infections. CEM-102 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various bacterial infections.
作用机制
CEM-102 works by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of new proteins that are essential for bacterial growth and survival. This mechanism of action is similar to other macrolide antibiotics, but CEM-102 has a unique chemical structure that allows it to bind to the ribosome more effectively.
Biochemical and Physiological Effects:
CEM-102 has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly absorbed and distributed throughout the body, reaching therapeutic concentrations in the lungs and other tissues. CEM-102 has a half-life of approximately 10 hours, allowing for once-daily dosing. It is metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
CEM-102 has several advantages for laboratory experiments. It has a broad spectrum of activity against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. It is also well-tolerated in animal studies, allowing for higher doses to be administered without causing toxicity. However, the synthesis of CEM-102 is complex and requires specialized knowledge in organic chemistry. This can limit its availability for use in laboratory experiments.
未来方向
There are several future directions for the research and development of CEM-102. One area of focus is the development of new formulations of CEM-102 for use in different clinical settings. Another area of focus is the investigation of CEM-102 in combination with other antibiotics for the treatment of antibiotic-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of CEM-102 and its potential for use in the treatment of other bacterial infections.
科学研究应用
CEM-102 has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including gram-positive and gram-negative bacteria. In preclinical studies, CEM-102 has demonstrated efficacy against drug-resistant bacteria, making it a potential treatment option for antibiotic-resistant infections. Clinical studies have shown that CEM-102 is well-tolerated and effective in the treatment of community-acquired bacterial pneumonia.
属性
IUPAC Name |
N-cyclohexyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-24-17-11-10-16(12-14(17)2)25(22,23)20(3)13-18(21)19-15-8-6-5-7-9-15/h10-12,15H,4-9,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJSVPXRZYIHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。